molecular formula C22H27FN4O2 B019961 Sunitinib-d10 CAS No. 1126721-82-1

Sunitinib-d10

Cat. No. B019961
M. Wt: 408.5 g/mol
InChI Key: WINHZLLDWRZWRT-BLSNYXODSA-N
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Description

  • Sunitinib malate (SU11248/Sutent) : A multitargeted tyrosine kinase inhibitor with potent anti-angiogenic and antitumor activities. Approved for advanced renal cell carcinoma and gastrointestinal stromal tumors refractory to imatinib. Discovery and development focused on multitargeted approach in cancer treatment (Faivre, Demetri, Sargent, & Raymond, 2007).

Synthesis Analysis

  • Methodology : Sunitinib synthesized using ethyl acetoacetate via Knorr reaction, selective hydrolysis, decarboxylation, formylation, hydrolysis, and condensation. Total yield of the process is 31.1%, confirmed by MS and 1HNMR analysis (Zheng, Zhao, Shu-xin, Wei, & Ping, 2010).

Molecular Structure Analysis

Chemical Reactions and Properties

  • Receptor Tyrosine Kinase Inhibition : Inhibits cellular signaling of targets like platelet-derived growth factor receptors and vascular endothelial growth factor receptors. Affects the ATP-binding cassette transporters P-Glycoprotein (ABCB1) and ABCG2, impacting drug bioavailability (Shukla, Robey, Bates, & Ambudkar, 2009).

Physical Properties Analysis

  • Formulation Characteristics : Sunitinib formulated in nano-polymeric pharmaceutical excipient such as chitosan nanoparticles (CS-NPs), characterized by DLS, SEM, FT-IR, and XRD (Joseph, Sangeetha, & Gomathi, 2016).

Chemical Properties Analysis

  • Drug-Eluting Beads : Sunitinib-HCl mixed with LC Bead® 300–500μm for use in transarterial chemoembolization, demonstrating in vitro inhibition of human colorectal cancer (CRC) and hepatocellular carcinoma (HCC) cells (Lahti, Ludwig, Xing, Sun, Zeng, & Kim, 2017).

Scientific Research Applications

  • Targeting Myeloid-Derived Suppressor Cells (MDSCs) : Sunitinib-d10 acts as a tyrosine kinase inhibitor (TKI) that targets MDSCs, reducing immune suppression. This property suggests its potential use in combination with immunotherapy for certain tumor types (Finke et al., 2011).

  • Inducing Apoptosis in Renal Cell Carcinoma : The compound induces tumor cell apoptosis and growth arrest in renal cell carcinoma cells, enhancing antitumor effects by inhibiting Stat3 activity (Xin et al., 2009).

  • Potential in Pediatric Medulloblastomas : Sunitinib demonstrates efficacy in inducing apoptosis and inhibiting cell proliferation in human medulloblastomas, suggesting its potential use in treating pediatric medulloblastomas (Yang et al., 2010).

  • Developing Oncology Therapy : Sunitinib-d10 is being developed for oncology therapy, with an established exposure-activity relationship aiding in identifying biologically active doses in early clinical trials (Mendel et al., 2015).

  • Action Against Thyroid Cancer Cells : It shows activity against activated endothelial and anaplastic thyroid cancer cells, acting via inhibition of Akt and ERK1/2 phosphorylation and down-regulation of cyclin-D1 (Di Desidero et al., 2013).

  • Inhibition of ABC Drug Transporters : Sunitinib inhibits ABC drug transporters P-glycoprotein (ABCB1) and ABCG2, which may affect the bioavailability of drugs coadministered with it (Shukla et al., 2009).

  • Efficacy in Various Cancer Treatments : It has shown efficacy in advanced renal cell carcinoma and gastrointestinal stromal tumors, acting as a multitargeted tyrosine kinase inhibitor with anti-angiogenic and antitumor activities (Faivre et al., 2007).

  • Treatment of Pancreatic Neuroendocrine Tumors : At a dose of 37.5 mg, it improved progression-free survival, overall survival, and the objective response rate compared to placebo in patients with advanced pancreatic neuroendocrine tumors (Raymond et al., 2011).

Safety And Hazards

In case of exposure, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

Future Directions

Sunitinib, the non-deuterated version of Sunitinib-d10, has been repurposed as an experimental therapy for neovascular age-related macular degeneration . It has also been suggested that the future may lie in multi-targeted therapies including alternative agents and modalities that target both the VEGF ligand/receptor system as well as other pathways .

properties

IUPAC Name

N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i1D3,2D3,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINHZLLDWRZWRT-BLSNYXODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649135
Record name N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sunitinib-d10

CAS RN

1126721-82-1
Record name N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
P de Bruijn, S Sleijfer, MH Lam, RHJ Mathijssen… - … of pharmaceutical and …, 2010 - Elsevier
… Mass transitions of m/z were optimized for sunitinib, SU12662, and sunitinib-d10 (IS) by … kV and the cone voltage at 38 V for sunitinib and sunitinib-d10 (IS) and 35 V for SU12662, with a …
Number of citations: 69 www.sciencedirect.com
R Rais, M Zhao, P He, L Xu, JF Deeken… - Biomedical …, 2012 - Wiley Online Library
… , N-desethyl sunitinib at m/z 371.2, and sunitinib-d10 at m/z 409.1 to pass through the first … (m/z 283.2) and sunitinib-d10 at (m/z 283.2), were monitored in the third quadrupole (Q3). …
D Sabanathan, A Zhang, P Fox, S Coulter… - Cancer Chemotherapy …, 2017 - Springer
… Stock solutions of sunitinib and sunitinib-d10 were prepared from sunitinib maleate and sunitinib-d10 maleate at 2.5 mg/mL by dissolving 1 mg of the equivalent free base in 400 μL of …
Number of citations: 27 link.springer.com
J Takyi-Williams, X Dong, H Gong, Y Wang, W Jian… - Bioanalysis, 2015 - Future Science
… To each aliquot, 1 μl of the IS solution (500 ng/ml of sunitinib-d10 in methanol: water, 1:1) was added followed by vortex-mixing. Dried plasma spots were prepared, as described above, …
Number of citations: 23 www.future-science.com
F Paech, VF Abegg, U Duthaler, L Terracciano… - Toxicology, 2018 - Elsevier
… Plasma samples were precipitated with internal standard solution (5 ng/ml sunitinib-d10 [… 1:1 v/v), containing 2.5 ng/ml sunitinib-d10. The samples were centrifuged at 3220 xg for 30 min …
Number of citations: 24 www.sciencedirect.com
AMJ Thijs, CML van Herpen, V Verweij… - Journal of …, 2015 - journals.lww.com
… Plasma samples were deproteinized by addition of acetonitril containing Sunitinib-D10 (Toronto … and m/z 409.4 (parent ion) to m/z 283.2 and 326.2 (both product ions) for sunitinib-D10. …
Number of citations: 25 journals.lww.com
J Musijowski, E Piórkowska, PJ Rudzki - science24.com
… Applied sample preparation procedure as well as instrumental conditions allowed recoveries of approximately 70 % for both sunitinib and sunitinib-d10 (internal standard) and linear …
Number of citations: 0 www.science24.com
J Takyi-Williams, W Jian, Y Wang, K Tang, H Gong… - Analytical …, 2020 - pubs.rsc.org
… Standard line curves obtained from the plot of peak area ratios of sunitinib/sunitinib-d10 in six different rat blood lots versus sunitinib concentrations. The precision value of standard line …
Number of citations: 4 pubs.rsc.org
S Bouchet, E Chauzit, D Ducint, N Castaing… - Clinica Chimica …, 2011 - Elsevier
BACKGROUND: Tyrosine Kinase Inhibitors (TKIs) are a class of targeted drugs for the treatment of malignant pathologies. The metabolic profile of these drugs can result in great …
Number of citations: 189 www.sciencedirect.com
NAG Lankheet, CU Blank, H Mallo… - Journal of analytical …, 2011 - academic.oup.com
Skin reactions are side effects of sunitinib therapy with an adverse impact on quality of life often necessitating dose reductions. For conventional antineoplastic agents, such as …
Number of citations: 40 academic.oup.com

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